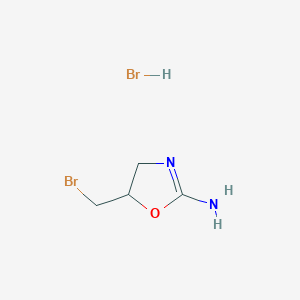

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKLBHWVCDAYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is a compound that has garnered attention in various fields of biological research due to its unique structure and reactivity. This article explores its biological activities, applications in research, and potential therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of 259.93 g/mol. Its structure features a bromomethyl group attached to a dihydro-oxazole ring, which contributes to its reactivity in biochemical applications.

1. Proteomics Research

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is primarily utilized in proteomics for studying protein interactions and modifications. The bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, leading to stable thioether bonds. This property has facilitated the identification of novel protein-protein interactions and post-translational modifications, crucial for understanding cellular functions and disease mechanisms .

Table 1: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | Forms covalent bonds with cysteine residues for detection and study of protein interactions. |

| Interaction Mapping | Aids in identifying novel interaction networks within cells. |

| Post-translational Modifications | Helps in studying modifications that affect protein function. |

2. Pharmacological Potential

The compound is also being explored as a building block in drug design. Its structure is amenable to further chemical modifications, making it valuable for synthesizing pharmacologically active molecules. Research indicates that derivatives exhibit enzyme inhibition and receptor binding activities, which are promising for developing new therapeutic agents .

Table 2: Biological Activities of Derivatives

| Derivative Name | Activity Type | Target/Mechanism |

|---|---|---|

| Compound A | Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Compound B | Receptor Binding | Binds to kinase receptors |

| Compound C | Antimicrobial Activity | Effective against bacterial strains |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide with various enzymes involved in metabolic pathways. The findings suggested significant binding affinity, indicating potential use as an inhibitor or modulator in metabolic processes .

Case Study 2: Drug Development

In another research project, derivatives of the compound were synthesized to evaluate their pharmacological properties. Some derivatives showed promising activity against cancer cell lines, suggesting that the compound could be a precursor for anticancer drug development .

The biological activity of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is primarily attributed to its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the bromomethyl group and oxazole ring. This versatility allows it to interact with various biological targets, making it a candidate for further exploration in drug design .

Scientific Research Applications

Biochemistry

Application : Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its reactive bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, making it a valuable reagent for labeling and detecting proteins.

Experimental Procedures :

- The compound is typically dissolved in a reaction buffer and incubated with target proteins.

- Controlled pH and temperature conditions are maintained to facilitate the reaction.

Results :

The use of this compound has led to the identification of novel protein-protein interactions and post-translational modifications, contributing to the mapping of interaction networks within cells and enhancing the understanding of cellular functions and disease mechanisms.

Pharmacology

Application : Drug Design

In pharmacology, 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide serves as a building block for synthesizing pharmacologically active molecules.

Experimental Procedures :

- It is involved in multi-step synthesis protocols where it acts as an electrophile in nucleophilic substitution reactions.

- Transformations are carried out to introduce additional functional groups relevant to drug activity.

Results :

Research indicates that derivatives of this compound exhibit various biological activities, including enzyme inhibition and receptor binding, which are promising for developing new therapeutic agents.

Organic Chemistry

Application : Synthesis of Heterocyclic Compounds

The compound is employed in synthetic pathways to create complex molecules, particularly heterocycles due to its oxazole ring structure.

Experimental Procedures :

- Utilized in organic reactions such as ring expansions and cyclizations.

- Often used under inert atmosphere conditions to prevent unwanted side reactions.

Analytical Chemistry

Application : Standard Reference Material

In analytical chemistry, this compound is used as a standard or reference material in chromatographic methods.

Experimental Procedures :

- It is incorporated into calibration curves for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Results :

The application has facilitated accurate quantification and identification of related compounds in various samples, aiding quality control and research studies.

Medicinal Chemistry

Application : Hit-to-Lead Process

In medicinal chemistry, the compound is screened for biological activity against various targets to identify potential lead compounds for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related brominated heterocycles and hydrobromide salts, focusing on molecular features, spectral data, and applications.

Table 1: Structural and Physicochemical Comparison

Notes:

- *Inferred C-Br IR stretch based on benzoxazole analogs (533–530 cm⁻¹) .

- Salt forms (hydrobromide) enhance aqueous solubility and stability, critical for drug formulations .

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s oxazoline (4,5-dihydro-oxazole) ring is partially saturated, contrasting with benzoxazole (fused benzene-oxazole) in compounds 6m and 4j . Oxazolines are less aromatic, increasing reactivity for ring-opening reactions.

- Dextromethorphan and galantamine contain complex polycyclic frameworks (morphinan, alkaloid) unrelated to oxazole derivatives .

Bromine Substituent :

- The bromomethyl group in the target compound is highly reactive, enabling alkylation or cross-coupling reactions. In contrast, compounds 6m and 4j feature bromophenyl groups, which are less reactive but enhance lipophilicity .

Pharmacological Relevance :

- Benzoxazole derivatives (6m, 4j) are often explored for antimicrobial or anti-inflammatory activity due to their planar aromatic systems .

- The target compound’s oxazoline core is less common in drugs but valuable in synthetic intermediates. Hydrobromide salts like dextromethorphan and galantamine are clinically used for CNS disorders, highlighting the role of bromide salts in drug delivery .

Spectral Data Comparison

IR Spectroscopy :

1H-NMR :

Elemental Analysis :

- Deviations in carbon/nitrogen content (e.g., 6m: found C 57.03% vs. calc. 57.39%) highlight purity challenges in brominated heterocycles .

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide

- Molecular Formula: C4H8Br2N2O

- Molecular Weight: 259.93 g/mol

- CAS Number: 54377-65-0

- IUPAC Name: 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrobromide

- Structure: The compound consists of a 4,5-dihydro-1,3-oxazole ring bearing an amine group at position 2 and a bromomethyl substituent at position 5, existing as a hydrobromide salt.

Preparation Methods of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine Hydrobromide

General Synthetic Strategy

The synthesis typically involves two key stages:

Detailed Synthetic Routes

Synthesis of 4,5-Dihydro-oxazol-2-ylamine Core

- The oxazoline ring is commonly synthesized via cyclization of amino alcohols with appropriate carbonyl compounds (e.g., α-haloketones or α-haloaldehydes) under mild acidic or basic conditions.

- Amino alcohol precursors such as 2-aminoethanol derivatives react with carbonyl compounds to form the oxazoline ring through intramolecular nucleophilic substitution and ring closure.

Bromomethylation at the 5-Position

- The bromomethyl substituent is introduced by selective bromination of the methyl group at the 5-position of the oxazoline ring.

- A common method involves the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve regioselective bromination.

- Alternative methods include radical bromination facilitated by light or radical initiators to selectively brominate the methyl group adjacent to the oxazoline ring.

Formation of the Hydrobromide Salt

- The free base 5-bromomethyl-4,5-dihydro-oxazol-2-ylamine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ether) to form the hydrobromide salt.

- This salt formation enhances the compound’s stability, solubility, and handling properties for further applications.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Aminoethanol + α-haloketone | Cyclization under reflux in ethanol with acid catalyst | Formation of 4,5-dihydro-oxazol-2-ylamine core |

| 2 | N-Bromosuccinimide (NBS), light or radical initiator | Bromination at 5-methyl position in inert solvent (e.g., CCl4) | Selective formation of 5-bromomethyl derivative |

| 3 | Hydrobromic acid (HBr) in ethanol | Salt formation by acid-base reaction | 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide |

Analytical and Research Findings on Preparation

- Yield and Purity: The bromination step is critical for yield and selectivity. Controlled addition of NBS and reaction time optimization are essential to minimize overbromination or side reactions.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor the progress and confirm the structure of intermediates and final product.

- Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation can accelerate the cyclization and bromination steps, improving reaction times and yields while reducing solvent use.

- Safety and Handling: Bromination reactions require careful control due to the reactivity of bromine species and potential formation of hazardous byproducts.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization | Reflux in ethanol, acid catalyst (e.g., HCl) | 2-4 hours reaction time |

| Bromination | NBS, CCl4 or inert solvent, light or radical initiator | Temperature: 0-25°C, 1-3 hours |

| Salt Formation | HBr in ethanol, room temperature | Precipitation of hydrobromide salt |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Bromination of the oxazoline precursor using in under reflux, followed by hydrobromide salt formation via gas saturation in anhydrous ether .

- Route 2 : Direct substitution of a hydroxyl or methyl group in 4,5-dihydro-oxazol-2-ylamine derivatives using as a brominating agent. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio) and reaction temperature (0–5°C) to minimize side products like dibrominated species .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Analytical Workflow :

- IR Spectroscopy : Detect at 3350–3400 cm and at 550–600 cm .

- NMR :

- : Bromomethyl protons appear as a doublet of doublets (δ 4.1–4.3 ppm, ) due to coupling with adjacent oxazoline protons .

- : The bromomethyl carbon resonates at δ 28–30 ppm, while the oxazoline C2-amine carbon appears at δ 165–170 ppm .

- Mass Spectrometry : ESI-MS typically shows at 243.1 (base peak) and fragment ions at 165 (loss of ) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in bromomethyl group reactivity under varying nucleophilic conditions?

- Contradiction : The bromomethyl group exhibits rapid substitution with amines (e.g., ) in polar aprotic solvents (DMF, 80°C) but shows inertness in aqueous basic media (pH > 10).

- Resolution :

- Solvent Effects : Polar aprotic solvents stabilize transition states via dipole interactions, accelerating substitution. In aqueous media, competitive hydrolysis of the oxazoline ring occurs, reducing bromomethyl reactivity .

- Steric Hindrance : The dihydro-oxazoline ring creates a rigid geometry, limiting nucleophile access in bulky solvents like THF .

Q. How does the hydrobromide salt form influence the compound’s stability and solubility in pharmacological assays?

- Stability : The hydrobromide salt enhances hygroscopicity, requiring storage under anhydrous conditions (argon atmosphere, −20°C). Degradation products (e.g., oxazoline ring-opening) are detected via HPLC after 72 hours at 25°C .

- Solubility : Solubility in is >50 mg/mL, but aqueous solubility is limited (0.2 mg/mL in PBS pH 7.4). Salt dissociation in buffered solutions (pH 6.8–7.2) improves bioavailability in cell-based assays .

Q. What strategies resolve discrepancies in reported spectral data for oxazoline derivatives?

- Case Study : Conflicting shifts for the oxazoline ring protons (δ 3.8–4.5 ppm across studies).

- Resolution :

- Deuteration Effects : Use of or shifts exchangeable protons (e.g., NH), clarifying ring proton signals .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., ) confirms proton environments, resolving ambiguity from solution-state NMR .

Methodological Recommendations

- Synthetic Optimization : Pre-activate with catalytic (0.5 mol%) to improve bromination efficiency .

- Analytical Cross-Check : Combine NMR to correlate NH protons with adjacent carbons, ensuring structural integrity .

- Handling Protocols : Use hydrobromic acid scavengers (e.g., molecular sieves) during salt formation to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.